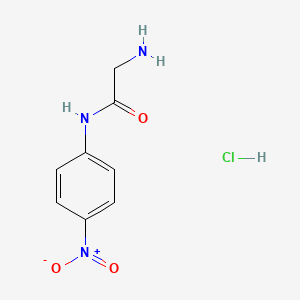

H-Gly-PNA.HCl

Description

Structure

3D Structure of Parent

Properties

CAS No. |

54643-65-1 |

|---|---|

Molecular Formula |

C8H10ClN3O3 |

Molecular Weight |

231.63 g/mol |

IUPAC Name |

2-amino-N-(4-nitrophenyl)acetamide;hydrochloride |

InChI |

InChI=1S/C8H9N3O3.ClH/c9-5-8(12)10-6-1-3-7(4-2-6)11(13)14;/h1-4H,5,9H2,(H,10,12);1H |

InChI Key |

IZBAOLMLWUOHIP-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1NC(=O)CN)[N+](=O)[O-].Cl |

Origin of Product |

United States |

Synthetic Strategies and Chemical Derivatization of H Gly Pna.hcl and Its Analogues

Core Methodologies for Peptide-pNA Conjugate Synthesis

The synthesis of peptide-p-nitroanilide (pNA) conjugates, such as H-Gly-pNA.HCl, primarily relies on established methods of peptide chemistry, namely Solid-Phase Peptide Synthesis (SPPS) and solution-phase synthesis. The choice between these methodologies is often dictated by the desired scale, the complexity of the target peptide, and purification considerations. Central to both approaches is the strategic use of coupling reagents to facilitate amide bond formation and protecting groups to prevent unwanted side reactions.

Solid-Phase Peptide Synthesis (SPPS) Adaptations for pNA Integration

Solid-Phase Peptide Synthesis (SPPS) provides an efficient and automatable method for constructing peptide chains on a solid support. To synthesize peptide-pNA conjugates, the p-nitroaniline moiety is typically incorporated at the C-terminus. This is often achieved by first coupling p-nitroaniline to the carboxyl group of the C-terminal amino acid, which is then anchored to the resin.

For instance, in the synthesis of a peptide ending with Gly-pNA, N-protected glycine (B1666218) (e.g., Fmoc-Gly-OH) is activated and reacted with p-nitroaniline. The resulting Fmoc-Gly-pNA is then attached to a suitable solid support. Subsequently, the N-terminal Fmoc protecting group is removed, and the peptide chain is elongated in a stepwise manner by coupling additional Fmoc-protected amino acids. A significant consideration in this process is the stability of the pNA group, particularly the nitro functionality, to the reagents used for cleavage from the resin and final deprotection.

Solution-Phase Synthetic Routes for this compound and Oligomers

Solution-phase synthesis, while often more labor-intensive due to the need for purification of intermediates, is a valuable technique, especially for large-scale production of shorter peptide-pNA conjugates like this compound. This method involves carrying out the reactions in an appropriate solvent system.

The synthesis of this compound in solution typically starts by reacting an N-terminally protected glycine, such as Boc-glycine (Boc-Gly-OH), with p-nitroaniline. This reaction is mediated by a coupling agent to form the protected intermediate, Boc-Gly-pNA. Following purification, the N-terminal Boc group is removed using an acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl), to yield the final product, H-Gly-pNA, which is isolated as the hydrochloride salt. This classical approach allows for careful control and characterization at each step of the synthesis.

Utilization of Coupling Reagents and Protecting Group Schemes

The success of both SPPS and solution-phase synthesis of peptide-pNA conjugates is highly dependent on the selection of appropriate coupling reagents and protecting groups.

Coupling Reagents: These reagents activate the carboxylic acid of the incoming amino acid to facilitate amide bond formation. Commonly used coupling reagents include:

Carbodiimides: such as N,N'-dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC). These are often used with additives like 1-hydroxybenzotriazole (B26582) (HOBt) to improve efficiency and minimize side reactions.

Uronium/Aminium Salts: Reagents like HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are known for their high efficiency and are frequently employed in SPPS.

Protecting Groups: These are temporarily attached to reactive functional groups to prevent them from participating in unwanted reactions.

N-Terminal Protection: The most common protecting groups for the α-amino group are the base-labile Fmoc (9-fluorenylmethyloxycarbonyl) group, which is standard in modern SPPS, and the acid-labile Boc (tert-butyloxycarbonyl) group, often used in solution-phase synthesis.

Side-Chain Protection: For amino acids with reactive side chains (e.g., arginine, lysine), orthogonal protecting groups are necessary. These must be stable during the main peptide elongation steps but removable at the end of the synthesis.

Design and Synthesis of Substituted Glycine-pNA Analogues

The modification of the this compound structure, either by replacing glycine with other amino acids or by extending the peptide chain, allows for the creation of a wide array of chromogenic substrates for studying enzyme activity.

N-Terminal Amino Acid Modifications (e.g., H-Gly-Pro-pNA.HCl, H-Gly-Arg-pNA.HCl, H-Gly-Phe-pNA.HCl)

The synthesis of dipeptide-pNA analogues can be accomplished using the methodologies described above. For example, in a solution-phase approach to synthesize H-Gly-Pro-pNA.HCl, Boc-proline would first be coupled to p-nitroaniline to form Boc-Pro-pNA. After deprotection of the proline's N-terminus, the resulting H-Pro-pNA would be coupled with Boc-glycine to give Boc-Gly-Pro-pNA. A final deprotection step would yield the target dipeptide-pNA.

For analogues containing amino acids with reactive side chains, such as H-Gly-Arg-pNA.HCl, an additional protecting group is required for the arginine side chain (e.g., Pbf - 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) during the coupling steps.

Below is a table summarizing examples of modified Glycine-pNA analogues and the typical protecting groups used in their synthesis.

| Compound Name | N-Terminal Amino Acid | C-Terminal Amino Acid-pNA | Key Protecting Group(s) |

| H-Gly-Pro-pNA.HCl | Glycine | Proline-pNA | Boc or Fmoc for N-terminus |

| H-Gly-Arg-pNA.HCl | Glycine | Arginine-pNA | Boc or Fmoc for N-terminus; Pbf for Arg side chain |

| H-Gly-Phe-pNA.HCl | Glycine | Phenylalanine-pNA | Boc or Fmoc for N-terminus |

Elongation and Incorporation into Oligopeptide Chains

The Gly-pNA moiety can be incorporated into longer peptide chains to create more specific enzyme substrates.

In SPPS , the synthesis can be initiated by anchoring Fmoc-Gly-pNA to the solid support. The peptide chain is then extended by sequentially adding Fmoc-protected amino acids according to the desired sequence. The final oligopeptide-pNA is then cleaved from the resin and deprotected.

In solution-phase synthesis , a fragment condensation strategy is often employed. This involves synthesizing a protected peptide fragment and a C-terminal amino acid-pNA unit separately. These two fragments are then coupled together, followed by a final deprotection to yield the target oligopeptide-pNA. While potentially more complex, this approach can be advantageous for producing larger quantities of the final product.

Development of Novel Backbone Structures for Peptide Nucleic Acid (PNA) Mimetics

The standard peptide nucleic acid (PNA) backbone, composed of repeating N-(2-aminoethyl)glycine units, provides a neutral and achiral framework that allows for efficient and sequence-specific binding to DNA and RNA. bibliotekanauki.plintavispeptides.comrevistamedicinamilitara.ro However, the quest for PNA analogues with enhanced properties such as improved cellular uptake, increased binding affinity, and greater sequence specificity has driven the development of novel backbone structures. creative-peptides.com These modifications often involve the introduction of substituents at the α- and γ-positions of the aminoethylglycine backbone or more substantial alterations to the core structure. beilstein-journals.orgnih.gov

One of the primary strategies for modifying the PNA backbone is the introduction of chirality. By replacing the glycine residue with chiral amino acids, researchers have created chiral PNA analogues. beilstein-journals.orgmdpi.com For instance, the incorporation of D-amino acids has been shown to be better accommodated within the PNA backbone than L-amino acids. beilstein-journals.org Notably, the use of a D-Lysine-based monomer has resulted in more stable PNA-DNA duplexes. beilstein-journals.orgpnas.org The introduction of a chiral center, particularly at the γ-position, can preorganize the PNA backbone into a right-handed helical structure, which enhances duplex formation with complementary DNA. intavispeptides.com

Cationic modifications to the PNA backbone represent another significant area of development, aimed at improving cellular uptake. creative-peptides.comnih.gov The introduction of guanidine (B92328) groups at the α- and γ-positions, derived from D-arginine, has yielded α-guanidine-modified PNA (GPNA) with high affinity for both DNA and RNA. nih.gov The γ-guanidine-modified PNAs, in particular, exhibit superior binding affinity, which is attributed to the favorable preorganization of the backbone into a right-handed helix. beilstein-journals.orgnih.gov Similarly, PNAs modified with aminomethyl groups at the α- or γ-position also form more stable duplexes with DNA compared to their unmodified counterparts. mdpi.com

In addition to side-chain modifications, more profound changes to the PNA backbone have been explored. One such approach involves the creation of PNAs with a partially cyclic backbone, using proline derivatives to mimic the ribose moiety of natural nucleic acids. tandfonline.com This design aims to impart a similar dimension and rigidity to that of DNA, potentially improving binding specificity. tandfonline.com The synthesis of chiral PNA monomers composed of N-aminoethyl-cis-4-nucleobase-L-proline units has been successfully achieved. tandfonline.comnih.gov

Furthermore, researchers have developed methods for synthesizing PNA monomers with functional groups that allow for post-synthetic modifications. For example, the incorporation of a thiol moiety in the side chain of α-monomers allows for the application of native chemical ligation-like fragment coupling reactions. scielo.org.mx This enables the conjugation of various ligands to the PNA without significantly compromising the geometry of the backbone or its hybridization properties. scielo.org.mx

The synthesis of these modified PNA monomers often employs techniques such as reductive amination, the Mitsunobu reaction, and solid-phase synthesis strategies. mdpi.comacs.org Submonomeric solid-phase synthesis has emerged as a valuable method to minimize racemization during the production of chiral PNAs, ensuring high optical purity. mdpi.com

Table 1: Examples of Modified PNA Backbone Structures and their Properties

| Modification Type | Position of Modification | Example Monomer/Unit | Key Properties | References |

| Chiral Modification | α-position | D-Lysine | Increased PNA-DNA duplex stability. | beilstein-journals.orgpnas.org |

| γ-position | (S)-enantiomers | Preorganizes backbone into a right-handed helix, stronger duplex formation. | intavispeptides.com | |

| Backbone | N-aminoethyl-cis-4-nucleobase-L-proline | Mimics ribose moiety, aims for improved binding specificity. | tandfonline.comnih.gov | |

| Cationic Modification | α-position | α-guanidine-PNA (GPNA) from D-arginine | High affinity for DNA and RNA. | nih.gov |

| γ-position | γ-guanidine-PNA (GPNA) from L-arginine | Improved binding to DNA and RNA, enhanced cellular uptake. | beilstein-journals.org | |

| α- or γ-position | aminomethyl groups | More stable PNA-DNA duplexes. | mdpi.com | |

| Functional Group for Conjugation | α-position side chain | Thiol-modified α-monomer | Allows for post-synthetic ligation without compromising hybridization. | scielo.org.mx |

| Backbone Polarity Modification | γ-position | γ-sulfate PNA | Designed to mimic the polarity, charge, and solubility of DNA. | nih.gov |

Enzymological Characterization and Mechanistic Elucidation Using H Gly Pna.hcl Substrates

Substrate Specificity Profiling of Proteolytic Enzymes

The chromogenic substrate Gly-Pro-p-nitroanilide (H-Gly-Pro-pNA) is pivotal in characterizing the activity of various proteolytic enzymes. Its cleavage releases p-nitroaniline, a yellow-colored compound that can be quantified spectrophotometrically, typically at 405 nm, providing a direct measure of enzyme activity. medchemexpress.comcaymanchem.com

Dipeptidyl Peptidase IV (DPP IV) Activity and Inhibition Dynamics

H-Gly-Pro-pNA serves as an excellent and widely used chromogenic substrate for dipeptidyl peptidase IV (DPP IV), an enzyme implicated in the inactivation of incretin (B1656795) hormones like glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). caymanchem.comfishersci.com The cleavage of H-Gly-Pro-pNA by DPP IV provides a reliable method for determining the enzyme's activity and for screening potential inhibitors. medchemexpress.comcaymanchem.com

The interaction between DPP IV and its inhibitors has been studied using H-Gly-Pro-pNA. For instance, the inhibition of DPP IV by saxagliptin (B632) has been mechanistically detailed through assays involving the cleavage of H-Gly-Pro-pNA. caymanchem.com The specificity of DPP IV for substrates with a proline residue at the P1 position is highlighted by its rapid hydrolysis of H-Gly-Pro-pNA. nih.gov

DPP IV activity can be quantified by monitoring the release of p-nitroanilide from H-Gly-Pro-pNA. caymanchem.com This substrate is instrumental in identifying new antidiabetic agents that function by inhibiting DPP IV. caymanchem.com

Table 1: DPP IV Substrate Specificity

| Substrate | Relative Hydrolysis Rate | Enzyme Source | Reference |

|---|---|---|---|

| H-Gly-Pro-pNA | High | Porphyromonas gingivalis | nih.gov |

| H-Arg-Pro-pNA | High | Porphyromonas gingivalis | nih.gov |

| H-Ala-Pro-pNA | High | Porphyromonas gingivalis | nih.gov |

| H-Ala-Ala-pNA | Weak | Porphyromonas gingivalis | nih.gov |

| Z-Gly-Pro-pNA | No Activity | Porphyromonas gingivalis | nih.gov |

Investigation of Bacterial Proteases (e.g., Porphyromonas gingivalis enzymes)

Porphyromonas gingivalis, a key pathogen in periodontitis, produces a variety of proteases that are crucial for its virulence. perioiap.org H-Gly-Pro-pNA is utilized to investigate the activity of dipeptidyl peptidase IV (DPP IV) from P. gingivalis. nih.gov Studies have shown that the majority of this enzymatic activity is located on the cell surface of the bacterium. nih.gov The enzyme displays a broad pH optimum between 6.5 and 8.0 and is most active at 37°C. nih.gov

In addition to DPP IV, H-Gly-Pro-pNA is also used to assess the collagenolytic activity of P. gingivalis proteases, as collagen is rich in Gly-Pro sequences. perioiap.org The hydrolysis of this substrate can be used to screen for inhibitors of these bacterial proteases. For example, lanthanides have been shown to inhibit the protease activity of P. gingivalis as measured by the reduced hydrolysis of H-Gly-Pro-pNA. perioiap.orgnih.gov

Quantitative Enzyme Kinetics and Catalytic Efficiency Studies

Determination of Michaelis-Menten Kinetic Parameters (K_m, k_cat)

The Michaelis-Menten model is fundamental to describing enzyme kinetics. wikipedia.org The parameters Vmax (maximum reaction rate) and Km (Michaelis constant, the substrate concentration at half Vmax) are crucial for characterizing an enzyme's catalytic activity. wikipedia.org The turnover number, kcat, represents the number of substrate molecules converted to product per enzyme molecule per unit time. wikipedia.org

H-Gly-pNA and its analogues are extensively used to determine these kinetic parameters for various enzymes. By measuring the initial reaction rates at different substrate concentrations, Km and Vmax can be derived from plots such as the Michaelis-Menten plot. wikipedia.org

For instance, the kinetic constants of tryptase from guinea pig and human have been determined using the substrate Pyr-Pro-Arg-pNA, with Km values ranging from 0.24 to 0.43 mM. iris-biotech.de For the coagulation factor XIa, the Km and kcat values for the same substrate were found to be 0.56 mM and 350 s⁻¹, respectively. iris-biotech.de

A study on an extracellular arginine aminopeptidase (B13392206) from Streptococcus gordonii using H-Arg-pNA as a substrate determined a Vmax of 17.44 μmol min⁻¹ and a Km of 51 μM. nih.gov Similarly, for St-PepA, a Streptococcus thermophilus aminopeptidase with high specificity for acidic residues, the Km for H-Asp-pNA was 0.42 mM. bachem.com

Table 3: Michaelis-Menten Kinetic Parameters for Various Enzymes

| Enzyme | Substrate | Km (mM) | kcat (s⁻¹) | Source | Reference |

|---|---|---|---|---|---|

| Guinea Pig Tryptase | Pyr-Pro-Arg-pNA | 0.24 - 0.26 | - | Guinea Pig | iris-biotech.de |

| Human Tryptase | Pyr-Pro-Arg-pNA | 0.24 - 0.43 | - | Human | iris-biotech.de |

| Coagulation Factor XIa | Pyr-Pro-Arg-pNA | 0.56 | 350 | - | iris-biotech.de |

| S. gordonii Arginine Aminopeptidase | H-Arg-pNA | 0.051 | - | Streptococcus gordonii | nih.gov |

| S. thermophilus St-PepA | H-Asp-pNA | 0.42 | - | Streptococcus thermophilus | bachem.com |

Steady-State and Pre-Steady-State Kinetic Analyses

The kinetic analysis of enzyme-catalyzed reactions provides critical insights into the efficiency and mechanism of catalysis. H-Gly-pNA.HCl is frequently used in these studies due to the straightforward spectrophotometric assay its hydrolysis enables.

Steady-State Kinetics: In this approach, the concentration of the enzyme is kept much lower than that of the substrate. nih.gov This condition allows for the measurement of the initial reaction rate (V₀) over a range of substrate concentrations, where the concentration of the enzyme-substrate complex remains relatively constant. diva-portal.org The data are often analyzed using the Michaelis-Menten equation, yielding two key parameters: the Michaelis constant (Kₘ) and the maximum reaction rate (Vₘₐₓ). Kₘ reflects the substrate concentration at which the reaction rate is half of Vₘₐₓ, providing a measure of the substrate's affinity for the enzyme. Vₘₐₓ is used to calculate the turnover number (k꜀ₐₜ), which represents the number of substrate molecules converted to product per enzyme molecule per unit of time. mit.edu The ratio k꜀ₐₜ/Kₘ, known as the specificity constant or catalytic efficiency, is a crucial measure for comparing the enzyme's preference for different substrates. mit.edu For example, studies on proteases like trypsin use various p-nitroanilide (pNA) substrates to determine these kinetic parameters, which are essential for understanding catalytic performance and substrate selectivity. nih.gov

Pre-Steady-State Kinetics: This method investigates the initial moments of the enzymatic reaction, typically within milliseconds, before the Michaelis-Menten steady state is established. mit.edu It requires higher enzyme concentrations to monitor the first turnover of the reaction. nih.govmit.edu Pre-steady-state analysis can reveal individual steps in the catalytic cycle, such as the rates of substrate binding, chemical transformation (acylation), and product release (deacylation). nih.gov For some serine proteases, hydrolysis of p-nitroanilide substrates shows a "burst" of p-nitroaniline release. nih.gov This burst corresponds to the rapid acylation of the enzyme, where the peptide portion of the substrate is covalently attached to the active site serine, and the p-nitroaniline is released. The subsequent, slower, steady-state rate is limited by the hydrolysis of this acyl-enzyme intermediate (deacylation). nih.govnih.gov Observing this biphasic kinetic profile allows for the determination of the rate constants for both the acylation and deacylation steps, providing a more complete picture of the catalytic mechanism than steady-state analysis alone. nih.govnih.gov

Below is an interactive table showing representative kinetic parameters for the hydrolysis of a generic peptide-pNA substrate by a protease and its mutants, illustrating how such data can be used to probe enzyme function.

| Enzyme Variant | Kₘ (mM) | k꜀ₐₜ (s⁻¹) | k꜀ₐₜ/Kₘ (M⁻¹s⁻¹) |

| Wild-Type | 0.5 | 10 | 20,000 |

| Mutant A (Active Site) | 5.0 | 0.1 | 20 |

| Mutant B (Binding Pocket) | 10.0 | 9 | 900 |

| This table contains illustrative data and does not represent specific experimental results for this compound. |

Kinetic Solvent Isotope Effects (KSIE) and Proton Inventory Investigations

To understand the role of proton transfers in the rate-limiting steps of an enzymatic reaction, researchers employ kinetic solvent isotope effects (KSIE) and proton inventory studies. nih.gov These techniques are powerful probes of transition state structure. researchgate.net

Kinetic Solvent Isotope Effects (KSIE): A KSIE is determined by comparing the rate of a reaction in heavy water (D₂O) to the rate in normal water (H₂O). libretexts.org A "normal" KSIE (kH/kD > 1) indicates that a covalent bond to a hydrogen atom is being broken in the rate-determining step of the reaction. rug.nl This is because a deuterium-carbon bond is stronger and thus harder to break than a hydrogen-carbon bond. In the context of protease-catalyzed hydrolysis of this compound, a normal KSIE often suggests that a proton transfer is part of the rate-limiting transition state. nih.govnih.gov For many serine proteases, this involves the transfer of a proton from the active site serine to the active site histidine. mdpi.com Conversely, an "inverse" KSIE (kH/kD < 1) can suggest various phenomena, such as a proton being more tightly bound in the transition state than in the reactant state or changes in solvent structure during the reaction. mdpi.com

Molecular Mechanisms of Enzymatic Hydrolysis

This compound and similar substrates are instrumental in dissecting the precise molecular events that occur within an enzyme's active site during catalysis.

Role of the p-Nitroanilide Chromophore as a Reporter of Cleavage

The utility of this compound as a synthetic substrate is primarily due to the chromogenic properties of the p-nitroanilide (pNA) group. biosynth.comresearchgate.net The intact substrate, Gly-pNA, is essentially colorless. biosynth.com However, upon enzymatic cleavage of the amide bond linking the glycine (B1666218) and the pNA moiety, the product p-nitroaniline is released. ontosight.aiontosight.ai In aqueous solution, particularly at neutral or alkaline pH, p-nitroaniline exhibits a distinct yellow color and has a strong absorbance maximum at wavelengths around 405-410 nm. biosynth.comontosight.aiplos.org

This change in optical properties allows for a simple and continuous spectrophotometric assay. researchgate.net The rate of the increase in absorbance at this wavelength is directly proportional to the rate of p-nitroaniline formation, which in turn is a direct measure of the enzyme's catalytic activity. ontosight.ai This method is highly sensitive and widely used in enzyme assays, including high-throughput screening for potential enzyme inhibitors. ontosight.aigoogle.com The modest molar absorbance of p-nitroaniline (ε ≈ 13,500 M⁻¹cm⁻¹) provides a reliable means for quantifying enzyme kinetics. google.com

Elucidation of Active Site Chemistry and Catalytic Triads

This compound is a powerful tool for probing the chemistry of an enzyme's active site, the region where substrate binding and catalysis occur. Many proteases, particularly serine proteases, utilize a catalytic triad (B1167595) of amino acid residues—typically Aspartate, Histidine, and Serine—to perform hydrolysis. wikipedia.orgdcu.ie

Serine acts as the nucleophile, using its hydroxyl group to attack the carbonyl carbon of the substrate's scissile bond. wikipedia.org

Histidine acts as a general base, accepting a proton from the serine to make it more nucleophilic, and later as a general acid, donating a proton to the leaving group (p-nitroaniline). wikipedia.orgscispace.com

Aspartate helps to orient the histidine residue and stabilize the positive charge it develops during the reaction, making it a more effective proton acceptor. wikipedia.org

Site-directed mutagenesis studies, where one of the triad residues is replaced (e.g., with Alanine), often result in a dramatic loss of catalytic activity, sometimes by a factor of a million. scispace.comnih.gov Assaying these mutant enzymes with this compound allows for the quantification of this activity loss, confirming the essential role of each residue in the triad. nih.gov Furthermore, in an approach known as "substrate-assisted catalysis," a substrate containing a histidine can partially restore activity to a His-to-Ala mutant enzyme, providing further evidence for the specific role of the histidine residue in the mechanism. scispace.comnih.gov The substrate essentially provides the missing catalytic group in the correct location. nih.gov

Analysis of Transition State Stabilization and Proton Transfer Events

The catalytic power of enzymes stems from their ability to stabilize the high-energy transition state of a reaction more than the ground state, thereby lowering the activation energy. luc.edu The hydrolysis of this compound proceeds through a tetrahedral intermediate, which is a close mimic of the reaction's transition state. acs.orgpnas.org

Enzymes stabilize this unstable intermediate through a network of specific interactions. In many serine proteases, a feature known as the "oxyanion hole" is crucial. nih.gov This is a pocket in the active site that is perfectly positioned to form hydrogen bonds with the negatively charged oxygen atom (the oxyanion) of the tetrahedral intermediate. wikipedia.orgnih.gov These hydrogen bonds, often donated from the backbone amides of conserved glycine and serine residues, provide significant stabilization to the transition state. pnas.orgnih.gov

Kinetic data from this compound hydrolysis, especially when combined with pH-dependence studies and KSIE analysis, provides deep insights into these events. nih.govacs.org The pH dependence of k꜀ₐₜ and k꜀ₐₜ/Kₘ reveals the pKa values of key ionizable groups in the active site, such as the catalytic histidine, and how these values change upon substrate binding and transition state formation. nih.govacs.org As discussed previously, KSIE and proton inventory studies directly probe the transfer of protons during the formation and breakdown of the tetrahedral intermediate, confirming that proton transfer events are often integral to the rate-limiting step of catalysis. nih.govnih.gov

Molecular Interactions, Binding Dynamics, and Inhibitor Discovery

Protein-Ligand Binding Affinity Characterization

Characterizing the binding affinity between a ligand, such as a PNA oligomer constructed from H-Gly-PNA.HCl monomers, and its target protein or nucleic acid is fundamental to understanding its biological function. This process involves a suite of biophysical techniques to quantify the strength and thermodynamics of the interaction.

Spectroscopic methods are invaluable for observing the formation of protein-ligand complexes in real-time. Circular Dichroism (CD) spectroscopy, in particular, is a powerful technique for this purpose. nih.gov CD spectroscopy measures the differential absorption of left- and right-circularly polarized light, which is sensitive to the chiral environment of molecules.

When a PNA ligand binds to a target protein, changes in the protein's secondary or tertiary structure can occur, leading to alterations in the far-UV CD spectrum (190-260 nm). researchgate.net Conversely, the near-UV CD spectrum (250-320 nm) can reveal changes in the environment of aromatic amino acid residues at the binding interface. springernature.com For PNA-nucleic acid interactions, the spectral window between 250 and 320 nm is particularly useful, as the signal is dominated by the nucleic acid structure, allowing for the detection of conformational changes upon PNA binding. researchgate.netresearchgate.net By titrating a protein solution with a PNA ligand and monitoring the corresponding changes in the CD signal, one can determine the binding constant (Kd) of the interaction. nih.govspringernature.com

Another common method involves attaching a fluorescent probe to the PNA molecule. Upon binding to the target, changes in the local environment of the probe (e.g., polarity, solvent accessibility) can lead to a measurable change in fluorescence intensity, lifetime, or polarization. These changes can be used to quantify binding affinity and stoichiometry.

A complete understanding of binding affinity requires a thermodynamic analysis to dissect the forces driving the interaction. Isothermal Titration Calorimetry (ITC) is the gold standard for this purpose, as it directly measures the heat released or absorbed during a binding event. nih.govharvard.edu An ITC experiment allows for the simultaneous determination of the binding affinity (KA, the inverse of the dissociation constant, Kd), the enthalpy change (ΔH), and the binding stoichiometry (n) from a single measurement. harvard.edu

From these parameters, the Gibbs free energy change (ΔG) and the entropy change (ΔS) can be calculated using the following equation:

ΔG = -RTln(KA) = ΔH - TΔS

This thermodynamic signature provides deep insight into the nature of the binding. For instance, PNA-DNA hybridization is often characterized by a favorable enthalpic contribution (negative ΔH), resulting from hydrogen bond formation, and a less favorable entropic contribution (negative ΔS). oup.comacs.org A negative ΔH indicates that the binding is enthalpically driven, while a positive ΔS suggests it is entropically driven, often due to the release of ordered solvent molecules from the binding interface. By conducting ITC experiments at different temperatures, the heat capacity change (ΔCp) can also be determined, offering further information about hydrophobic interactions and conformational changes upon binding. umich.edu

| PNA Sequence | Binding Constant (KA, M-1) | Free Energy (ΔG°, kcal/mol) | Enthalpy (ΔH°, kcal/mol) | Entropy (-TΔS°, kcal/mol) |

|---|---|---|---|---|

| PNA-1 (10-mer) | 4.1 x 107 | -10.4 | -23.9 | 13.5 |

| PNA-2 (10-mer, mismatch) | 2.5 x 106 | -8.7 | -19.6 | 10.9 |

| PNA-3 (12-mer) | 9.8 x 108 | -12.3 | -31.2 | 18.9 |

This table contains hypothetical data based on typical values reported in the literature for illustrative purposes. oup.comku.dk

Identification and Characterization of Enzyme Inhibitors

PNA oligomers derived from this compound can be used as tools to identify and characterize enzyme inhibitors. Their ability to specifically bind to and block the function of target DNA or RNA sequences allows for the development of assays to screen for molecules that disrupt these interactions or inhibit enzymes that act on nucleic acids. nih.govresearchgate.net

High-Throughput Screening (HTS) enables the rapid testing of large libraries of chemical compounds to identify "hits" that modulate the activity of a biological target. youtube.com Assays utilizing PNA derivatives can be designed to find inhibitors of specific biological pathways. For example, a fluorescence-based HTS assay can be developed to screen for inhibitors of RNA polymerase. nih.gov In such an assay, a PNA probe could be designed to bind to a specific RNA transcript. Compounds that inhibit the polymerase would prevent the synthesis of the transcript, thereby preventing the PNA from binding and producing a signal.

Another approach involves screening for compounds that directly interfere with a specific PNA-RNA or PNA-DNA interaction that is critical for a disease process. Hits from these screens are compounds that either bind to the nucleic acid target or the PNA itself, preventing duplex formation. nih.govresearchgate.net These HTS platforms are often performed in 384-well or 1536-well plate formats, allowing for the automated screening of hundreds of thousands of compounds. nih.gov

Once initial hits are identified from an HTS campaign, Structure-Activity Relationship (SAR) studies are conducted to optimize their potency and selectivity. nih.gov SAR involves the systematic chemical modification of the hit compound's structure and the subsequent evaluation of these analogs in biological assays. frontiersin.orgnih.gov

The goal is to build a correlation between specific structural features (e.g., functional groups, stereochemistry, lipophilicity) and the compound's inhibitory activity (often measured as an IC50 value). nih.gov For example, if a hit compound is found to inhibit an enzyme that processes a specific RNA, SAR studies would involve synthesizing a series of derivatives and testing their ability to inhibit the enzyme. This iterative process of design, synthesis, and testing helps to identify the key molecular interactions responsible for inhibition and guides the development of more potent and specific drug candidates. nih.gov

| Compound | R1 Group | R2 Group | IC50 (µM) |

|---|---|---|---|

| Lead-1 | -H | -Phenyl | 15.2 |

| Analog-1A | -CH3 | -Phenyl | 12.8 |

| Analog-1B | -H | -4-Fluorophenyl | 5.1 |

| Analog-1C | -H | -4-Chlorophenyl | 2.3 |

| Analog-1D | -H | -Cyclohexyl | > 50 |

This table illustrates how systematic changes to a lead compound's structure (modifying R1 and R2 groups) can significantly impact its inhibitory potency (IC50).

After identifying and optimizing a potent inhibitor, it is crucial to understand its mechanism of action. Enzyme inhibition can generally be classified into three reversible types: competitive, non-competitive, and uncompetitive.

Competitive Inhibition: The inhibitor binds to the same active site as the substrate, directly competing for binding. In a PNA-based system, a competitive inhibitor might mimic the structure of the PNA probe and bind to the enzyme's nucleic acid binding site. This type of inhibition can be overcome by increasing the substrate concentration. youtube.com

Non-competitive Inhibition: The inhibitor binds to an allosteric (non-active) site on the enzyme. This binding event causes a conformational change that reduces the enzyme's catalytic efficiency without preventing the substrate from binding. The inhibitor can bind to either the free enzyme or the enzyme-substrate complex.

Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate complex, effectively locking the substrate in the active site and preventing the reaction from completing.

The mechanism of inhibition is determined through kinetic studies, where the enzyme reaction rate is measured at various concentrations of both the substrate and the inhibitor. By analyzing the data using graphical methods like the Lineweaver-Burk plot, one can distinguish between these different inhibition modalities based on their effects on the kinetic parameters Vmax (maximum reaction velocity) and Km (substrate concentration at half-maximal velocity).

Conformational Analysis and Molecular Recognition

The study of this compound in the context of enzyme interactions involves a detailed examination of its three-dimensional structure and how it is recognized by and binds to target proteins. This understanding is crucial for designing more potent and specific inhibitors. Methodologies such as circular dichroism spectroscopy, molecular docking, and dynamics simulations provide invaluable insights into these processes at a molecular level.

Circular Dichroism (CD) spectroscopy is a powerful technique for analyzing the secondary structure of peptides and proteins in solution by measuring the differential absorption of left and right circularly polarized light. nih.govnih.gov For a small molecule like this compound, which contains a single amino acid residue, CD spectroscopy can provide information about the conformational preferences of the glycine (B1666218) backbone, particularly when it binds to a target enzyme.

Glycine, lacking a side chain, exhibits significant conformational flexibility. In peptides, glycine residues often adopt conformations such as the polyproline II (PPII) state, which is distinct from canonical secondary structures like alpha-helices or beta-sheets. nih.gov The CD spectrum of a PPII structure is characterized by a positive peak around 220 nm and a strong negative band at lower wavelengths, which distinguishes it from a truly unordered or random coil conformation. nih.gov

When a ligand like this compound binds to a protein, it can acquire an induced CD (ICD) spectrum. springernature.com This ICD signal arises from the ligand adopting a specific, chiral conformation upon binding, providing direct evidence of the interaction and offering insights into the bound state's geometry. nih.gov By monitoring changes in the CD signal, researchers can study the conformational dynamics of the peptide backbone upon molecular recognition.

| Conformational State | Wavelength of Max. Positive Ellipticity (nm) | Wavelength of Max. Negative Ellipticity (nm) | Typical Structural Interpretation |

|---|---|---|---|

| Free in Solution | ~220 | ~198 | Predominantly PPII and unordered conformations nih.govnih.gov |

| Bound to Enzyme Active Site | Varies (Induced Signal) | Varies (Induced Signal) | Constrained, specific turn or extended conformation springernature.com |

Computational methods are essential for visualizing and understanding the interactions between a ligand and its target enzyme. Molecular docking is a technique used to predict the preferred orientation (pose) and binding affinity of a molecule within the active site of a protein. nih.gov For this compound, docking simulations can identify the most probable binding mode within a target protease, for which aminoacyl p-nitroanilides are common chromogenic substrates. beilstein-journals.orgnih.gov

Following docking, molecular dynamics (MD) simulations can be employed to assess the stability of the predicted enzyme-ligand complex over time. nih.gov MD simulations model the atomic movements of the system, providing insights into the flexibility of the ligand in the binding pocket and the dynamic nature of the interactions that stabilize the complex. nih.gov These simulations can refine the initial docking pose and help validate the predicted binding mode.

For instance, docking this compound into the active site of a serine protease would likely place the glycine residue in specificity pockets and position the scissile amide bond near the catalytic triad (B1167595). The simulation would then reveal the stability of this orientation and the persistence of key interactions.

| Target Enzyme | Predicted Binding Energy (kcal/mol) | Key Interacting Residues | Predicted Pose Stability (from MD) |

|---|---|---|---|

| Trypsin | -6.8 | Asp189, Ser195, Gly216 | High |

| Chymotrypsin | -5.2 | Ser195, Met192 | Moderate |

| Papain | -6.1 | Cys25, Gln19, Gly66 | High |

The stability of an enzyme-ligand complex is governed by a combination of non-covalent interactions. nih.govresearchgate.net Analyzing these interactions for the this compound complex provides a detailed picture of the molecular recognition process.

Hydrogen Bonding : Hydrogen bonds are critical for both stabilizing the ligand in the active site and for the catalytic mechanism of many enzymes. The glycine portion of this compound offers a backbone amide group (donor) and a carbonyl group (acceptor) for hydrogen bonding. The nitro group on the p-nitroanilide moiety can also act as a hydrogen bond acceptor. researchgate.net

Salt Bridges : A salt bridge is a combination of hydrogen bonding and electrostatic attraction between oppositely charged groups that are in close proximity (typically less than 4 Å apart). youtube.com As this compound is a hydrochloride salt, its N-terminal α-amino group is protonated and positively charged (R-NH3+). This cationic group can form a strong salt bridge with negatively charged residues like aspartate or glutamate (B1630785) within the enzyme's binding site, often playing a crucial role in anchoring the ligand. youtube.com

Hydrophobic Interactions : These interactions are a major driving force in protein-ligand binding, arising from the tendency of nonpolar surfaces to be excluded from water. nih.gov The phenyl ring of the p-nitroanilide group in this compound is hydrophobic and can engage in favorable interactions with nonpolar pockets in the enzyme's active site, contributing significantly to binding affinity. nih.govnih.gov

The interplay of these forces dictates the specificity and strength of the binding between this compound and its target enzyme. nih.gov

| Functional Group (this compound) | Interaction Type | Potential Enzyme Partner Residue(s) |

|---|---|---|

| N-terminal Ammonium (NH3+) | Salt Bridge, Hydrogen Bond | Aspartate, Glutamate youtube.com |

| Glycine Carbonyl (C=O) | Hydrogen Bond | Serine, Histidine, Backbone N-H |

| Glycine Amide (N-H) | Hydrogen Bond | Backbone C=O |

| Phenyl Ring | Hydrophobic, π-stacking | Phenylalanine, Tyrosine, Tryptophan, Leucine (B10760876) nih.gov |

| Nitro Group (NO2) | Hydrogen Bond | Serine, Threonine, Asparagine |

Advanced Analytical and Spectroscopic Methodologies in H Gly Pna.hcl Research

Optimized Spectrophotometric Assay Development

Spectrophotometry is a cornerstone technique in research involving H-Gly-pNA.HCl, primarily due to its simplicity and effectiveness in monitoring the enzymatic cleavage of the amide bond, which releases the chromogenic product, p-nitroaniline (pNA).

The enzymatic hydrolysis of this compound by various proteases results in the liberation of p-nitroaniline, a yellow-colored compound. The intensity of this color, which is directly proportional to the amount of pNA released, can be quantified by measuring its absorbance at a specific wavelength. nih.gov The optimal wavelength for detecting p-nitroaniline is around 380 nm, where it exhibits a high molar extinction coefficient. However, for practical purposes in many laboratory assays, a wavelength of 405 nm is commonly used. nih.govgoogle.commedchemexpress.compsu.edu This is often due to the filter sets available in microplate readers and to minimize interference from other components in the assay mixture that might absorb at lower wavelengths. google.com

The principle of the assay is based on Beer-Lambert's law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. The molar extinction coefficient (ε) of p-nitroaniline is a critical parameter in these calculations. While the substrate this compound has a negligible absorbance at 405 nm, the product p-nitroaniline absorbs strongly. google.com The molar extinction coefficient for p-nitroaniline at 405 nm is approximately 9,920 to 10,400 M⁻¹cm⁻¹. google.compsu.edu This allows for the sensitive and continuous monitoring of enzyme kinetics.

Table 1: Spectrophotometric Properties of p-Nitroaniline

| Parameter | Value | Wavelength (nm) | Reference |

| Absorption Maximum (λmax) | ~380 nm | 380 | google.com |

| Commonly Used Wavelength | 405 nm | 405 | nih.govmedchemexpress.compsu.edu |

| Molar Extinction Coefficient (ε) | ~13,200 M⁻¹cm⁻¹ | 380 | google.com |

| Molar Extinction Coefficient (ε) | ~10,400 M⁻¹cm⁻¹ | 405 | google.com |

| Molar Extinction Coefficient (ε) | ~9,920 M⁻¹cm⁻¹ | 405 | psu.edu |

This table summarizes the key spectrophotometric properties of p-nitroaniline relevant to enzyme assays using this compound.

For any quantitative assay, rigorous validation is essential to ensure the reliability of the results. Spectrophotometric assays using this compound are validated for several key parameters, including sensitivity, specificity, and reproducibility. jocpr.comresearchgate.netmjcce.org.mk

Sensitivity is often determined by the Limit of Detection (LOD) and Limit of Quantification (LOQ). The LOD is the lowest concentration of the analyte that can be reliably distinguished from the background noise, while the LOQ is the lowest concentration that can be quantitatively measured with acceptable precision and accuracy. innovareacademics.inresearchgate.net For p-nitroaniline detection, methods can achieve LODs in the sub-micromolar range. psu.eduresearchgate.net

Specificity refers to the ability of the assay to measure only the substance of interest. In the context of this compound assays, this means ensuring that the measured absorbance change is solely due to the enzymatic release of p-nitroaniline and not from other reactions or interfering substances in the sample. jocpr.com

Reproducibility is assessed by determining the precision of the method, which is typically expressed as the relative standard deviation (RSD) of repeated measurements. This is evaluated through intra-day (within the same day) and inter-day (on different days) precision studies. innovareacademics.in Well-validated assays exhibit low RSD values, often below 2%, indicating high reproducibility. researchgate.netinnovareacademics.in Linearity, the ability to obtain test results that are directly proportional to the concentration of the analyte, is also a critical aspect of validation. researchgate.netajptonline.com

Table 2: Typical Validation Parameters for a Spectrophotometric Assay

| Parameter | Typical Value/Range | Description | Reference |

| Linearity (Concentration Range) | e.g., 5-25 µg/ml | The range over which the assay is precise, accurate, and linear. | researchgate.netajptonline.com |

| Correlation Coefficient (r²) | > 0.99 | A measure of how well the calibration curve fits the linear regression model. | researchgate.net |

| Limit of Detection (LOD) | e.g., 0.03 µg/ml | The lowest analyte concentration that can be detected. | innovareacademics.in |

| Limit of Quantification (LOQ) | e.g., 0.10 µg/ml | The lowest analyte concentration that can be quantified with acceptable precision and accuracy. | innovareacademics.in |

| Accuracy (% Recovery) | 98-102% | The closeness of the measured value to the true value. | researchgate.netiajpr.com |

| Precision (%RSD) | < 2% | The degree of agreement among individual test results when the procedure is applied repeatedly. | researchgate.netinnovareacademics.in |

This table presents typical validation parameters for a spectrophotometric assay, demonstrating the criteria for a reliable method.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Substrate and Product Analysis

Liquid chromatography-mass spectrometry (LC-MS) is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. It offers high sensitivity and specificity for the analysis of this compound and its reaction products. nih.govplos.orgsemanticscholar.org

LC-MS provides a robust platform for measuring enzyme activity and for high-throughput screening of potential inhibitors. rsc.orgmdpi.comresearchgate.net Unlike spectrophotometric assays, LC-MS can directly measure the concentrations of the substrate (this compound), the product (p-nitroaniline), or other cleavage products. rsc.org This is particularly advantageous when dealing with complex biological samples where interfering substances might affect absorbance readings. nih.gov

In an LC-MS based assay, the reaction mixture is injected into the LC system, where the components are separated based on their physicochemical properties. The separated components then enter the mass spectrometer, where they are ionized and their mass-to-charge ratios (m/z) are determined. mdpi.com By monitoring the specific m/z values for the substrate and product over time, the rate of the enzymatic reaction can be accurately determined. rsc.orgucsf.edu This method is highly versatile and can be adapted for a wide range of substrates and enzymes. rsc.orgucsf.edu

A significant advantage of LC-MS is its ability to identify and characterize all components in a reaction mixture, including expected cleavage products and any unexpected side products. nih.govresearchgate.netpnas.org This is crucial for understanding the complete reaction mechanism and for identifying any non-specific cleavage or side reactions that may occur. For instance, in the study of proteases, LC-MS can precisely identify the cleavage site within a peptide substrate. nih.govresearchgate.net

By analyzing the mass of the detected fragments, researchers can confirm the expected cleavage of the Gly-pNA bond. Furthermore, if the enzyme exhibits broader specificity or if the substrate undergoes degradation through other pathways, the resulting products can be identified by their unique mass signatures. ulisboa.pt This level of detailed analysis is invaluable for in-depth mechanistic studies and for ensuring the specificity of enzyme inhibitors.

Table 3: Example of LC-MS Parameters for Peptide Analysis

| Parameter | Setting/Value | Description | Reference |

| Column | C18 reverse-phase | A common type of column used for separating peptides and small molecules. | plos.orgsemanticscholar.org |

| Mobile Phase A | 0.1% Formic Acid in Water | The aqueous component of the mobile phase. | plos.orgmdpi.com |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | The organic component of the mobile phase. | plos.orgmdpi.com |

| Flow Rate | e.g., 0.25 mL/min | The rate at which the mobile phase passes through the column. | semanticscholar.org |

| Ionization Mode | Electrospray Ionization (ESI), Positive or Negative | The method used to generate ions from the analyte molecules. | plos.org |

| Mass Analyzer | Quadrupole, Time-of-Flight (TOF) | The component that separates ions based on their mass-to-charge ratio. | plos.orgpnas.org |

This table provides an example of typical LC-MS parameters used for the analysis of peptides and related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural elucidation of molecules like this compound. uzh.chacs.org It provides information about the chemical environment of individual atoms within the molecule, allowing for the confirmation of its structure and the study of its conformation in solution. beilstein-journals.orgcolumbia.edu

¹H NMR (proton NMR) and ¹³C NMR (carbon-13 NMR) are the most common NMR techniques used for organic molecules. In the ¹H NMR spectrum of this compound, signals corresponding to the protons of the glycine (B1666218) residue and the p-nitroaniline moiety can be observed. scielo.org.mxchemicalbook.com The chemical shift of each signal provides information about the electronic environment of the proton, while the splitting pattern (multiplicity) reveals information about neighboring protons.

Similarly, the ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. rsc.orgrsc.org Each unique carbon atom in the structure gives rise to a distinct signal in the spectrum. Advanced NMR techniques, such as 2D NMR (e.g., COSY, HSQC), can be used to establish correlations between different nuclei and further aid in the complete structural assignment. beilstein-journals.orgnih.gov

Table 4: Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Assignment |

| ¹H | ~4.0 | Singlet | Glycine α-protons (-CH₂) |

| ¹H | ~7.8 | Doublet | Aromatic protons ortho to -NO₂ |

| ¹H | ~8.2 | Doublet | Aromatic protons meta to -NO₂ |

| ¹H | ~8.5 (broad) | Singlet | Amide proton (-NH-) |

| ¹³C | ~43 | - | Glycine α-carbon (-CH₂) |

| ¹³C | ~119 | - | Aromatic carbons ortho to -NH- |

| ¹³C | ~125 | - | Aromatic carbons meta to -NH- |

| ¹³C | ~143 | - | Aromatic carbon attached to -NO₂ |

| ¹³C | ~145 | - | Aromatic carbon attached to -NH- |

| ¹³C | ~168 | - | Carbonyl carbon (-C=O) |

This table presents predicted ¹H and ¹³C NMR chemical shifts for this compound. Actual values may vary depending on the solvent and experimental conditions.

Electrospray Ionization Mass Spectrometry (ESI-MS) for Compound Analysis

Electrospray Ionization Mass Spectrometry (ESI-MS) is a powerful analytical technique used for determining the molecular weight of compounds, particularly for large, thermally labile molecules like peptides and proteins. nthu.edu.twnih.gov It is considered a 'soft' ionization method because it produces gas-phase ions from molecules in solution without significant fragmentation. nih.gov The process involves introducing a sample solution through a highly charged capillary, creating a fine spray of charged droplets. nih.gov As the solvent evaporates, the charge density on the droplets increases until ions are ejected into the gas phase, ready for analysis by a mass spectrometer based on their mass-to-charge (m/z) ratio. nthu.edu.twnih.gov

In the context of this compound research, ESI-MS is invaluable. While this compound itself is a small molecule, its derivatives and the PNA oligomers it may be incorporated into are often analyzed using this method. For instance, ESI-MS is used to characterize PNA oligomers containing a glycine residue at the N-terminus. uzh.ch

A crucial application is in coupled systems like Liquid Chromatography-Tandem Mass Spectrometry (LC-ESI-MS/MS). mdpi.com In enzyme kinetic studies where substrates like Gly-Pro-pNA·HCl are used, LC-ESI-MS/MS serves to identify the resulting peptide fragments after enzymatic cleavage. mdpi.com This allows for the verification of bioactive peptides and the elucidation of enzyme specificity. mdpi.com The high sensitivity and accuracy of ESI-MS enable the identification of peptides even in complex biological mixtures. nih.gov

The table below summarizes typical parameters for identifying peptides using an LC-ESI-MS/MS system, which is applicable to the analysis of products from reactions involving this compound. mdpi.com

| Parameter | Setting |

| Ionization Mode | Positive Ion Mode |

| HPLC System | Coupled to a high-resolution mass spectrometer |

| Mobile Phase A | 0.1% formic acid in water |

| Mobile Phase B | 0.1% formic acid in acetonitrile |

| Flow Rate | 200 nL/min |

| MS Scan Range | 100–1500 m/z |

| Full Scan Resolution | 70,000 |

| MS/MS Scan Resolution | 17,500 |

Other Chromatographic Techniques (e.g., HPLC, TLC) for Purification and Characterization

Chromatographic methods are indispensable for the purification and characterization of this compound and its derivatives, ensuring the high purity required for reliable research applications.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for both the analysis and purification of PNA-related compounds. researchgate.net Reversed-phase HPLC (RP-HPLC) is particularly common, separating molecules based on their hydrophobicity. mdpi.com

For purification, semi-preparative RP-HPLC is frequently employed to isolate the desired compound from crude synthesis mixtures. researchgate.netmdpi.com This process can yield products with very high purity, often exceeding 98%. mdpi.com For analytical purposes, HPLC is used to verify the purity of the final product and can be used to follow the progress of a reaction. uzh.chmdpi.com The retention time in an analytical HPLC run is a key characteristic used for compound identification. scribd.com

The conditions for HPLC can be optimized for specific PNA sequences or derivatives. researchgate.net The choice of column, mobile phase composition, and gradient are critical parameters. A common mobile phase system consists of water and acetonitrile, with an additive like trifluoroacetic acid (TFA) to improve peak shape. researchgate.netmdpi.com

The following table presents examples of HPLC conditions used for the purification and analysis of PNA-related compounds.

| Purpose | Column | Mobile Phase A | Mobile Phase B | Gradient | Flow Rate | Reference |

| Purification | Delta Pack C18 (semipreparative) | 0.05% TFA in Water | 0.05% TFA in Acetonitrile | 8% to 35% of B over 27 min | 4 mL/min | mdpi.com |

| Analysis | Vydac C18 (analytical) | 0.05% TFA in Water | 0.05% TFA in Acetonitrile | 5% to 55% of B over 25 min | 1 mL/min | mdpi.com |

| Analysis | Nucleosil C18 (analytical) | 0.1 M AcNH₄ in Water | 0.1 M AcNH₄ in 50% Acetonitrile | 2% to 12% of B over 30 min | 0.85 mL/min | plos.org |

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique widely used for monitoring the progress of chemical reactions and for preliminary purity assessment. scribd.comthaiscience.info In the synthesis of p-nitroanilide derivatives, TLC can quickly confirm the consumption of starting materials and the formation of the product. thaiscience.info

The technique involves spotting the sample onto a plate coated with a stationary phase, such as silica (B1680970) gel. thaiscience.info The plate is then developed in a chamber containing a suitable mobile phase. The separation is based on the differential partitioning of the compounds between the stationary and mobile phases. The position of a compound is reported as its retention factor (Rf) value. scribd.com Commercial preparations of Glycine p-nitroanilide often specify a purity assay conducted by TLC. sigmaaldrich.com

Below are examples of TLC systems used for the analysis of p-nitroanilide derivatives.

| Stationary Phase | Mobile Phase System | Application | Reference |

| Silica-gel (Kieselgel 60 F254) | Chloroform:Methanol = 9:1 | Monitoring synthesis of p-nitroanilide derivatives | thaiscience.info |

| Silica-gel | n-Butanol:Acetic Acid:Water = 4:1:2 | Analyzing hydrolysis products of substrates | tandfonline.com |

Research Applications in Biological Systems Modeling and Biomolecular Target Validation

In vitro Assessment of H-Gly-pNA.HCl Derivatives in Enzyme Systems

The primary application of this compound and its derivatives is in the in vitro assessment of enzyme kinetics and activity. The release of p-nitroaniline upon hydrolysis provides a direct measure of the rate of the enzymatic reaction, which is crucial for determining key kinetic parameters such as the Michaelis-Menten constant (Kₘ) and the maximum reaction velocity (Vₘₐₓ). nih.govnih.gov

A significant advantage of p-nitroanilide-based substrates is their effectiveness in complex biological mixtures, such as cellular and tissue extracts. Researchers utilize these substrates to detect and quantify specific enzyme activities within the myriad of proteins present in a cell lysate or biological fluid like serum. nih.gov This is critical for initial enzyme discovery and for understanding an enzyme's function in its native environment.

For instance, the derivative H-Gly-Pro-pNA has been instrumental in measuring the activity of Dipeptidyl Peptidase IV (DPP-IV) in various biological samples, including serum from patients with metabolic disorders. glpbio.com This ability to assay enzyme activity in serum is vital for diagnostic applications and for evaluating the efficacy of therapeutic inhibitors. Similarly, H-Gly-Pro-pNA has been used to measure the amidolytic activity of enzymes in different cellular fractions of the pathogenic bacterium Porphyromonas gingivalis, revealing that the majority of the activity is located on the cell surface. nih.gov In another study, Gly-Pro-pNA was used to develop a coupled-step assay for aminopeptidase (B13392206) P in crude cell-free extracts of Escherichia coli. tandfonline.com

The stability of peptide nucleic acids (PNAs) in serum and cellular extracts further underscores their utility in these complex environments, ensuring that the observed activity is due to enzymatic cleavage rather than substrate degradation. nih.gov

To gain a deeper understanding of an enzyme's biochemical properties, it is often produced in large quantities using recombinant DNA technology and purified to homogeneity. This compound and its derivatives are standard reagents for characterizing these purified recombinant enzymes.

Detailed kinetic studies have been performed on a wide array of enzymes using these substrates. For example, the recombinant X-prolyl dipeptidyl aminopeptidase (PepX) from the lactic acid bacterium Lactobacillus helveticus was characterized using H-Gly-Pro-pNA as a substrate. nih.govplos.org In the same study, the substrate specificity of another recombinant enzyme, aminopeptidase N (PepN), was profiled using a panel of pNA-derivatives, including H-Gly-pNA. nih.govplos.org

Other examples include:

The characterization of a novel, strictly glycyl-specific aminopeptidase (PhTET4) from the hyperthermophilic archaeon Pyrococcus horikoshii, which showed activity on Gly-pNA but not on other amino acid-pNA conjugates. asm.org

The study of a new glycine (B1666218) aminopeptidase from the fungus Penicillium citrinum, where H-Gly-pNA was identified as the most rapidly hydrolyzed substrate compared to others like H-L-Ala-pNA. tandfonline.com

The kinetic analysis of several novel β-aminopeptidases from microorganisms such as Mycolicibacterium smegmatis and Yarrowia lipolytica, using H-βhGly-pNA to determine their catalytic efficiency. asm.org

The data gathered from these studies are crucial for comparing enzymes from different organisms, understanding their structure-function relationships, and assessing their potential for biotechnological applications.

Table 1: Kinetic Parameters of Recombinant PepX from L. helveticus with H-Gly-Pro-pNA·p-tosylate This table presents the kinetic constants for the enzyme PepX, showing its efficiency in hydrolyzing the specified substrate.

| Substrate | Kₘ (mM) | Vₘₐₓ/Kₘ (Relative %) |

| H-Gly-Pro-pNA·p-tosylate | 11.3 | 6% |

| Data sourced from a study on recombinant exopeptidases. nih.gov |

Table 2: Substrate Specificity of Recombinant Glycine Aminopeptidase from P. citrinum This table illustrates the high specificity of the enzyme for glycine residues, as demonstrated by its hydrolysis rates for various pNA substrates.

| Substrate (0.5 mM) | Relative Rate of Hydrolysis |

| H-Gly-pNA | 100% |

| H-L-Ala-pNA | 28% |

| H-L-Val-pNA | 0% |

| H-L-Leu-pNA | 0% |

| H-β-Ala-pNA | 0% |

| H-L-Phe-pNA | 0% |

| Data adapted from the characterization of a novel aminopeptidase. tandfonline.com |

Contributions to Understanding Proteolytic Networks and Biological Processes

Beyond characterizing individual enzymes, this compound and its derivatives serve as probes to unravel the roles of proteases in complex biological networks and processes.

In the context of infectious diseases, proteases are often key virulence factors, helping pathogens to invade host tissues, evade the immune system, and acquire nutrients. Chromogenic substrates are vital for identifying and characterizing these proteases.

A prime example is the study of the periodontal pathogen Porphyromonas gingivalis. Using H-Gly-Pro-pNA as a substrate, researchers purified and characterized a cell-surface dipeptidyl peptidase IV (DPPIV). nih.gov This enzyme's location on the bacterial surface suggests a role in interacting with host proteins and modulating the host environment, contributing to the bacterium's pathogenicity. The study found that the enzyme had a broad pH optimum between 6.5 and 8.0 and was most active at 37°C. nih.gov Another substrate, H-Gly-L-Arg-pNA, is also known to be cleaved by a dipeptidyl peptidase from P. gingivalis. iris-biotech.de These findings open avenues for developing targeted therapies against such infections.

Proteases are critical regulators of signaling pathways, often by activating or inactivating signaling molecules like peptide hormones. The use of H-Gly-pNA derivatives has been particularly insightful in the study of metabolic regulation.

The substrate H-Gly-Pro-pNA is widely used to assay the activity of dipeptidyl peptidase IV (DPP-IV). glpbio.comcaymanchem.commedchemexpress.commedchemexpress.com DPP-IV is a key enzyme in glucose metabolism because it inactivates the incretin (B1656795) hormones, glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). mdpi.comresearchgate.netnih.gov These hormones are released after a meal and stimulate insulin (B600854) secretion from the pancreas. mdpi.comprofil.com By rapidly degrading GLP-1 and GIP, DPP-IV curtails their insulinotropic effect. mdpi.comnih.gov

The ability to easily measure DPP-IV activity using H-Gly-Pro-pNA has been fundamental to understanding this pathway. glpbio.comcaymanchem.com This research has directly led to the development of a major class of drugs for type 2 diabetes, known as DPP-IV inhibitors (gliptins), which block the enzyme, prolong the action of incretin hormones, and improve glucose control. caymanchem.comresearchgate.net H-Gly-Pro-pNA is therefore a crucial tool for screening and characterizing these inhibitory compounds. glpbio.comcaymanchem.commedchemexpress.com

Many proteins are synthesized as inactive precursors (proenzymes or zymogens) and require proteolytic cleavage to become active. Chromogenic substrates are used to monitor these activation events and to study the specificity of the proteases involved.

For example, the activation of the membrane-type serine protease TMPRSS2, which is involved in the activation of influenza viruses, was monitored by observing the cleavage of a chromogenic pNA substrate. portlandpress.com This allowed researchers to follow the time-dependent activation of the protease by another enzyme. Similarly, the autoactivation of a different membrane-type serine protease was tracked by monitoring the hydrolysis of a pNA substrate, providing insight into its selective processing capabilities. pnas.org The use of H-Gly-Pro-pNA·HCl in studies of protein interactions and modifications further highlights its importance in understanding these fundamental biological processes. chemimpex.com

Utility in Designing and Validating Enzyme-Targeting Agents for Research Purposes

The synthetic peptide derivative, this compound (Glycine p-nitroanilide hydrochloride), serves as a critical tool in biochemical and pharmaceutical research for the design and validation of enzyme-targeting agents. chemimpex.com Its utility stems from its properties as a chromogenic substrate, which allows for the straightforward quantification of specific enzyme activity. cymitquimica.combiosynth.com

The core structure of this compound consists of a glycine residue linked to a p-nitroaniline (pNA) moiety. cymitquimica.com In the presence of a specific enzyme that recognizes and cleaves the amide bond between the glycine and the pNA group, the colorless substrate is hydrolyzed, releasing p-nitroaniline. pubcompare.aidiapharma.com This product, pNA, is a chromophore that imparts a yellow color to the solution and has a distinct absorbance maximum at approximately 405 nm. diapharma.comontosight.ai The rate of pNA release, measured spectrophotometrically, is directly proportional to the enzyme's activity, providing a simple and continuous assay. pubcompare.aipentapharm.com

This principle is fundamental to its application in two key areas of research: the initial screening for potential enzyme inhibitors and the subsequent validation of their efficacy and kinetics.

Designing and Screening Enzyme-Targeting Agents

This compound is employed as a substrate in assays for various proteolytic enzymes, particularly aminopeptidases and other enzymes like gamma-glutamyltransferase (GGT). biosynth.com In the initial stages of drug discovery, researchers screen large libraries of chemical compounds to identify potential inhibitors of a target enzyme implicated in a disease pathway.

The screening process typically involves:

Incubating the target enzyme with the substrate this compound.

Adding a test compound (the potential inhibitor) to the mixture.

Monitoring the change in absorbance at 405 nm over time.

A compound that effectively inhibits the enzyme will cause a significant decrease in the rate of pNA formation compared to a control reaction without the inhibitor. chemimpex.comglpbio.com This method is adaptable for high-throughput screening (HTS), enabling the rapid evaluation of thousands of potential drug candidates.

Validating Enzyme-Targeting Agents

Once a potential inhibitor is identified, this compound is used for its detailed characterization and validation. This involves kinetic studies to quantify the inhibitor's potency and understand its mechanism of action. A key parameter determined in these studies is the half-maximal inhibitory concentration (IC50). The IC50 value represents the concentration of an inhibitor required to reduce the activity of a specific enzyme by 50%. frontiersin.org

To determine the IC50, a series of experiments are conducted where the enzyme and the substrate (this compound) are incubated with varying concentrations of the inhibitor. The resulting enzyme activity is measured and plotted against the inhibitor concentration to generate a dose-response curve, from which the IC50 value is calculated. mdpi.com Lower IC50 values indicate greater potency. frontiersin.org These validation studies are essential for comparing the effectiveness of different drug candidates and selecting the most promising ones for further development. chemimpex.com

The data below illustrates the results of a typical enzyme inhibition assay and the subsequent determination of inhibitor potency.

Table 1: Representative Data from an Aminopeptidase Inhibition Assay Using this compound

This table shows hypothetical results from an experiment to test the effect of a novel inhibitor ("Compound X") on aminopeptidase activity. The activity is measured by the increase in absorbance at 405 nm due to the release of p-nitroaniline (pNA) from the this compound substrate.

| Condition | Inhibitor Conc. | Absorbance at 405 nm (ΔAbs/min) | Enzyme Activity (%) | % Inhibition |

|---|---|---|---|---|

| Control (No Inhibitor) | 0 µM | 0.250 | 100% | 0% |

| Test | 10 µM | 0.130 | 52% | 48% |

| Test | 50 µM | 0.045 | 18% | 82% |

Table 2: Validation of Novel Aminopeptidase-Targeting Agents

This table presents a comparison of the potency (IC50 values) for three different hypothetical enzyme-targeting agents, as determined using the this compound chromogenic assay. Such data is crucial for lead optimization in drug discovery.

| Compound ID | Description | IC50 (µM) |

|---|---|---|

| Compound X | Initial Lead Compound | 11.5 |

| Compound Y | Structurally Modified Analog of X | 2.8 |

| Compound Z | Alternative Chemical Scaffold | 25.1 |

Future Perspectives and Emerging Avenues in H Gly Pna.hcl Research

Development of Next-Generation H-Gly-pNA.HCl Probes with Enhanced Selectivity

The quest for more precise and selective enzymatic probes is a driving force in biochemical research. While this compound is effective, the development of next-generation probes aims to overcome limitations such as substrate ambiguity and to enhance sensitivity.

Researchers are exploring modifications to the core H-Gly-pNA structure to create probes with enhanced selectivity for specific proteases. This involves the synthesis of peptide-p-nitroanilide conjugates where the peptide sequence is tailored to the recognition site of a target enzyme. For example, by creating a library of peptide-pNA substrates, researchers can screen for sequences that are preferentially cleaved by a specific protease, thereby increasing the selectivity of the assay. researchgate.net This approach has been used to design probes for enzymes like human neutrophil elastase (HNE) by conjugating a specific tripeptide sequence to p-nitroaniline. researchgate.net

Another avenue of development involves the use of Peptide Nucleic Acids (PNAs). PNAs are synthetic DNA analogs with a neutral backbone, which allows for strong and specific binding to DNA or RNA. biorxiv.orgacs.orgnih.gov By incorporating PNA into probe design, researchers can create highly specific tools for detecting nucleic acid sequences, and this technology is being adapted for enzymatic assays. acs.orgnih.gov For instance, PNA-based probes can be designed to change conformation and produce a signal only upon the enzymatic cleavage of a linker, offering a new modality for enzyme detection with potentially very high specificity. biorxiv.org

Furthermore, the development of fluorogenic probes, which release a fluorescent molecule instead of a chromogenic one like p-nitroaniline, represents a significant leap in sensitivity. beilstein-journals.org While not directly this compound, the principles learned from pNA substrates are being applied to the design of these more sensitive reporters.

Integration of this compound Assays into Microfluidic and Miniaturized Platforms

The trend towards miniaturization in analytical chemistry offers significant advantages in terms of sample volume, speed, and cost-effectiveness. Integrating this compound assays into microfluidic and other miniaturized platforms is a key area of future development. nih.gov

Microfluidic devices, or "lab-on-a-chip" systems, allow for the precise manipulation of small fluid volumes, making them ideal for high-throughput screening and point-of-care diagnostics. nih.govpromega.com this compound assays can be adapted to these platforms, enabling the rapid and automated analysis of enzyme activity in a large number of samples simultaneously. promega.com For example, a microfluidic system could be designed to mix a sample containing an aminopeptidase (B13392206) with the this compound substrate in a micro-well, with the resulting color change being read by an integrated detector. nih.govacs.org

These miniaturized platforms are not limited to traditional microfluidic chips. Paper-based analytical devices are also emerging as a low-cost and portable option for enzymatic assays. researchgate.net this compound can be immobilized on a paper matrix, and the addition of a sample containing the target enzyme would trigger a color change, providing a simple, visual readout. researchgate.net This approach holds promise for the development of inexpensive diagnostic tools for use in resource-limited settings. researchgate.net

The table below illustrates the potential for miniaturization by comparing a traditional assay format with a hypothetical microfluidic approach.

| Feature | Traditional Assay | Microfluidic Assay |

| Sample Volume | 100 - 1000 µL | 1 - 10 µL |

| Reagent Consumption | High | Low |

| Throughput | Low to Medium | High |

| Automation | Possible | High |

| Portability | Limited | High |

Computational Advances in Predicting and Optimizing this compound Interactions

Computational modeling and molecular docking are becoming indispensable tools in drug discovery and enzyme research. nih.govresearchgate.net These techniques can be used to predict how this compound and its derivatives will interact with the active site of an enzyme, providing valuable insights for the design of more effective probes. nih.govpurdue.edu

Molecular docking simulations can predict the binding affinity and orientation of a substrate within an enzyme's active site. nih.govgranthaalayahpublication.org By modeling the interaction between this compound and a target aminopeptidase, researchers can identify key amino acid residues involved in substrate binding and catalysis. researchgate.net This information can then be used to rationally design modifications to the this compound structure to enhance its binding or specificity for a particular enzyme. For instance, if modeling shows that a particular modification to the glycine (B1666218) residue would lead to a more favorable interaction with the enzyme's active site, this could guide the synthesis of a new, more potent substrate. acs.org

These computational approaches can significantly accelerate the development of next-generation probes by allowing researchers to screen a large number of potential modifications in silico before committing to costly and time-consuming laboratory synthesis. nih.gov The use of computational tools can also help to elucidate the mechanism of enzyme inhibition, which is crucial for the development of therapeutic agents. purdue.edugranthaalayahpublication.org

The following table presents hypothetical binding energies for this compound and a modified derivative with a target enzyme, as might be predicted by molecular docking studies.

| Compound | Predicted Binding Energy (kcal/mol) |

| This compound | -5.5 |

| Modified H-Gly-pNA Derivative | -7.2 |

Expansion into Novel Enzymatic Systems and Unexplored Biological Contexts

While this compound is well-established for assaying certain aminopeptidases, there is significant potential for its application in studying a wider range of enzymes and biological processes. researchgate.net The simplicity and robustness of the p-nitroaniline-based assay make it an attractive tool for exploring new enzymatic activities. beilstein-journals.org

Researchers are beginning to use this compound and related compounds to investigate enzymes in previously unexplored biological contexts. researchgate.net For example, there is growing interest in the role of peptidases in complex microbial communities, such as those found in the soil or the human gut. researchgate.net this compound could be used to screen for and characterize aminopeptidase activity in these environments, providing insights into their metabolic capabilities and ecological roles. researchgate.net